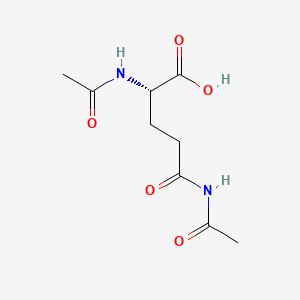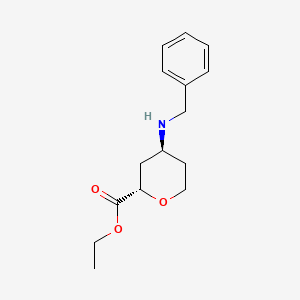![molecular formula C17H11ClO3 B14017105 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6629-18-1](/img/structure/B14017105.png)
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It features a naphthalene-1,4-dione core with a 2-chlorophenyl group and a hydroxymethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione typically involves the condensation of 2-chlorobenzaldehyde with naphthalene-1,4-dione in the presence of a suitable catalyst. The reaction is often carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydronaphthalene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved in its action can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-chlorophenyl)(hydroxy)acetate: Similar structure but with an acetate group instead of a naphthalene-1,4-dione core.
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Shares the naphthalene-1,4-dione core but with different substituents.
Uniqueness
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione stands out due to its unique combination of a naphthalene-1,4-dione core with a 2-chlorophenyl and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
6629-18-1 |
|---|---|
Formule moléculaire |
C17H11ClO3 |
Poids moléculaire |
298.7 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H |
Clé InChI |
RQBMBOQXLYFWFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




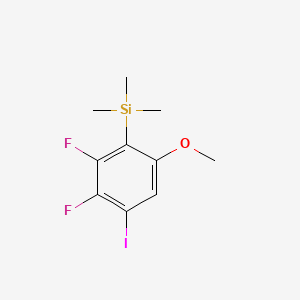

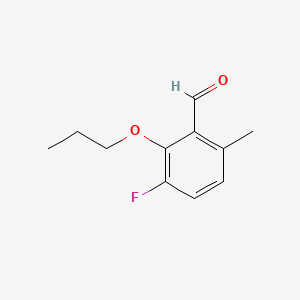
![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
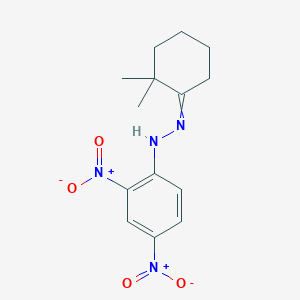
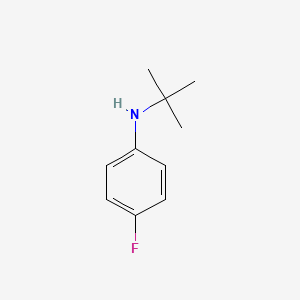
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
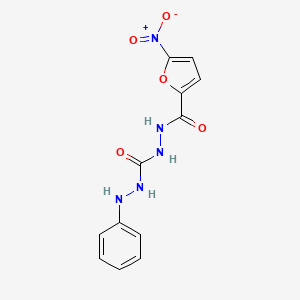
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)
